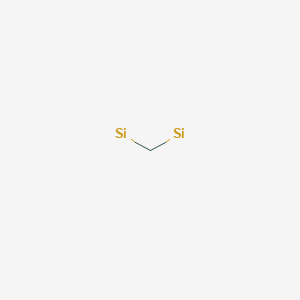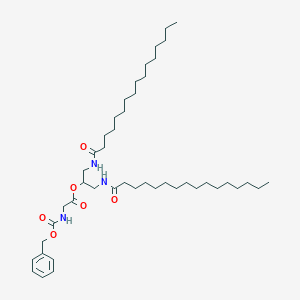
6-methyl-2-nitro-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-nitro-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a methyl group at the 5-position and a nitro group at the 2-position. This compound is part of the benzimidazole family, known for its wide range of biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 5-methyl-2-nitro- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method includes the reaction of 4-methyl-1,2-phenylenediamine with 2-nitrobenzaldehyde in the presence of a catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 6-methyl-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Reduction: 5-methyl-2-amino-benzimidazole.
Oxidation: 5-carboxy-2-nitro-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-methyl-2-nitro-1H-benzimidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzimidazole, 5-methyl-2-nitro- involves its interaction with various molecular targets:
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, lacking the methyl and nitro groups.
5-methylbenzimidazole: Similar structure but without the nitro group.
2-nitrobenzimidazole: Similar structure but without the methyl group.
Uniqueness: 6-methyl-2-nitro-1H-benzimidazole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Propriétés
Numéro CAS |
10045-38-2 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
6-methyl-2-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(4-5)10-8(9-6)11(12)13/h2-4H,1H3,(H,9,10) |
Clé InChI |
ZHWBOFHMPVMAIO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)[N+](=O)[O-] |
Key on ui other cas no. |
10045-38-2 |
Synonymes |
Benzimidazole,5-methyl-2-nitro-(8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B160500.png)
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)








